molecular formula C10H10F2O B14791089 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B14791089
M. Wt: 184.18 g/mol
InChI Key: XQIONCDGNVRBQG-UHFFFAOYSA-N
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Description

(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral organic compound characterized by the presence of two fluorine atoms and a hydroxyl group on a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Fluorination: Introduction of fluorine atoms at the 5 and 7 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Reduction: The reduction of the naphthalene ring to a tetrahydronaphthalene structure can be performed using catalytic hydrogenation.

    Hydroxylation: Introduction of the hydroxyl group at the 2-position can be achieved through various methods, including hydroboration-oxidation or epoxidation followed by ring opening.

Industrial Production Methods

Industrial production of (2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated hydrocarbon.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-keto-5,7-difluoro-1,2,3,4-tetrahydronaphthalene.

    Reduction: Formation of 5,7-difluoro-1,2,3,4-tetrahydronaphthalene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    (2R)-5,7-dichloro-1,2,3,4-tetrahydronaphthalen-2-ol: Similar structure but with chlorine atoms instead of fluorine.

    (2R)-5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol: Similar structure but with methyl groups instead of fluorine.

    (2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

The presence of fluorine atoms in (2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These features make it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H10F2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5,8,13H,1-2,4H2

InChI Key

XQIONCDGNVRBQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C=C(C=C2F)F

Origin of Product

United States

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